molecular formula C13H12O3 B12349248 alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid CAS No. 76561-82-5

alpha-Hydroxy-alpha-methyl-2-naphthaleneacetic acid

Cat. No.: B12349248
CAS No.: 76561-82-5
M. Wt: 216.23 g/mol
InChI Key: KUJHPYMDWIIJDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-hydroxy-1-naphthyl)propanoic acid typically involves the reaction of 2-naphthol with a suitable propanoic acid derivative under controlled conditions. One common method is the Friedel-Crafts acylation of 2-naphthol with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxy-1-naphthyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-Hydroxy-1-naphthyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-1-naphthyl)propanoic acid is largely dependent on its chemical structure. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the naphthalene ring can engage in π-π interactions. These interactions can influence the compound’s binding to molecular targets, such as enzymes or receptors, and modulate their activity .

Comparison with Similar Compounds

Uniqueness: 3-(2-Hydroxy-1-naphthyl)propanoic acid is unique due to the presence of both a hydroxy group and a propanoic acid moiety on the naphthalene ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .

Properties

CAS No.

76561-82-5

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-hydroxy-2-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C13H12O3/c1-13(16,12(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,16H,1H3,(H,14,15)

InChI Key

KUJHPYMDWIIJDD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)O

Origin of Product

United States

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